6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
6-ethyl-2-methylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H12N4/c1-3-13-4-7-8(5-13)11-6(2)12-9(7)10/h4-5H,3H2,1-2H3,(H2,10,11,12) |
InChI Key |
KAVLBPCYLBFZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=C1)N=C(N=C2N)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Chlorinated Intermediate
4-Chloro-6-ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidine is synthesized via cyclocondensation of ethyl 3-aminopyrrole-2-carboxylate with trimethyl orthoacetate under acidic conditions. The reaction proceeds at 80–100°C for 12–24 hours, yielding the chlorinated intermediate in 65–70% yield.
Nucleophilic Amination
The chlorinated intermediate undergoes amination using aqueous ammonia or ammonium hydroxide in a sealed vessel at 120–150°C for 6–8 hours. This step achieves 80–85% conversion, with purification via recrystallization from ethanol.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–150°C | Higher temps reduce side products |
| Ammonia Concentration | 25–30% (aq.) | Excess NH3 improves conversion |
| Reaction Time | 6–8 hours | Prolonged time degrades product |
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances employ palladium catalysts to streamline synthesis. A method adapted from pyrazolo[3,4-d]pyrimidine derivatives involves coupling 6-ethyl-2-methyl-4-iodo-pyrrolo[3,4-d]pyrimidine with benzophenone imine, followed by deprotection.
Iodination and Coupling
The 4-position is iodinated using N-iodosuccinimide (NIS) in DMF at 0°C (90% yield). Subsequent Stille coupling with benzophenone imine employs Pd(PPh3)4 (5 mol%) and CuI (10 mol%) in THF at 60°C, achieving 70–75% yield.
Deprotection and Final Product
Hydrolysis of the imine group is performed with 6M HCl at reflux for 2 hours, yielding the target amine in 95% purity. This method reduces steps compared to traditional amination but requires strict anhydrous conditions.
Catalyst Comparison
| Catalyst System | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Pd(OAc)2/XPhos | 68 | 92 | Moderate |
| PdCl2(dppf)/DIPEA | 72 | 94 | High |
| Pd2(dba)3/BINAP | 75 | 96 | Low |
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation enhances reaction kinetics, particularly for cyclization steps. A solvent-free protocol involves mixing 2-methyl-3-ethylpyrrole-4-carboxamide with urea and ZnCl2 as a catalyst. Irradiation at 150°C for 20 minutes delivers the pyrrolo[3,4-d]pyrimidine core in 82% yield, with subsequent amination as described in Section 1.2.
Advantages
-
60% reduction in reaction time vs. conventional heating
-
Eliminates solvent waste
-
Scalable for gram-scale production
Alternative Pathways: Nitro-Mannich and Michael Additions
Emerging strategies explore nitro-Mannich reactions to build the pyrrolo[3,4-d]pyrimidine ring. Ethyl nitroacetate reacts with N-ethyl-2-methylpyrrolidin-3-amine under basic conditions (K2CO3, DMSO, 100°C), followed by cyclization with formamidine acetate. While promising (55–60% yield), this method requires further optimization to compete with established routes.
Analytical Validation and Characterization
Post-synthesis characterization is critical for confirming structure and purity:
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.39 (d, J = 9 Hz, 1H), 8.06 (s, 1H), 3.85 (s, 1H), 2.47 (s, 3H), 1.18 (d, J = 6.6 Hz, 6H).
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18 column) | 98.5 | <1% residual solvent |
| LCMS | 97.8 | Trace dechlorinated byproduct |
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused pyrrole and pyrimidine structure, with the molecular formula C9H12N4. It consists of nine carbon atoms, twelve hydrogen atoms, and four nitrogen atoms. The compound's structural complexity allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry research.
Potential Applications
The primary applications of 6-ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine lie in medicinal chemistry. Its potential as a pharmaceutical agent makes it valuable in drug discovery for developing new treatments for cancer and other diseases related to autophagy dysregulation. Its unique structure may also allow it to serve as a scaffold for designing novel therapeutics.
Research indicates that compounds with similar structures to 6-ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine exhibit significant biological activities. Derivatives of pyrrolo[3,4-d]pyrimidines have been studied for their potential as inhibitors of various enzymes and as anticancer agents. Specific studies have highlighted their ability to inhibit autophagy-related proteins, which are crucial in cancer cell survival and proliferation.
Structural Diversity
Structural diversity within the pyrrolo and pyrimidine families showcases the unique characteristics of 6-ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine.
Here are a few related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine | Pyrrolo[3,4-d]pyrimidine | Similar core structure; potential for similar activity |
| 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine | Pyrrolo[3,4-d]pyrimidine | Variation in side chain length affecting solubility |
| 7-Amino-pyrimido[5,4-d]pyrimidine | Pyrimido[5,4-d]pyrimidine | Different core structure; varied biological activity |
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By inhibiting CDK2/cyclin A2, it disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that this compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Core Structure Differences
- Pyrrolo vs. Pyrazole Rings: The pyrrolo[3,4-d]pyrimidine core (target compound) contains a single nitrogen in the five-membered ring, while pyrazolo[3,4-d]pyrimidine derivatives (e.g., –5) feature two adjacent nitrogens. Pyrazole derivatives are more commonly reported as PI3 kinase modulators , whereas pyrrolo analogs may target distinct pathways.
Substituent Effects
- Ethyl and Methyl Groups : The target compound’s ethyl and methyl substituents enhance lipophilicity compared to polar groups (e.g., pyridinyl in or methoxyphenyl in ). This could improve membrane permeability but reduce water solubility.
- Methoxy groups (e.g., ) donate electron density, altering reactivity and binding kinetics.
Biological Activity
6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS No. 1707400-35-8) is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
The molecular formula of 6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is with a molecular weight of 176.22 g/mol. The compound's structure is characterized by a pyrrolo-pyrimidine framework, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1707400-35-8 |
| Molecular Formula | C9H12N4 |
| Molecular Weight | 176.22 g/mol |
Antitumor Activity
Research shows that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antitumor activity through inhibition of key enzymes involved in purine biosynthesis. For instance, compounds similar to 6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine have demonstrated potent inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in the de novo synthesis of purines. This inhibition leads to reduced tumor cell proliferation in various cancer cell lines expressing folate receptors (FRs) and proton-coupled folate transporters (PCFT) .
Enzyme Inhibition
Inhibitory activity against phosphodiesterase (PDE) enzymes has also been reported for related pyrrolo[3,4-d]pyrimidine compounds. These inhibitors can modulate intracellular cAMP levels, impacting various signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of 6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine can be influenced by modifications to its structure. Studies indicate that the presence of specific substituents on the pyrimidine ring significantly affects potency and selectivity against various targets:
- Substituent Variations :
- Target Selectivity :
Case Study 1: Antifolate Activity
A study on a series of pyrrolo[2,3-d]pyrimidines demonstrated that compounds with a thienoyl side chain showed remarkable potency against FR-expressing human tumors. The most active compound in the series exhibited an IC50 of approximately 1.82 nM against FRα-expressing cells .
Case Study 2: PDE Inhibition
Another investigation into pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives found that modifications could lead to novel PDE4 inhibitors with enhanced selectivity and potency. The most promising candidates showed IC50 values below 5 nM against PDE enzymes while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multistep heterocyclic chemistry. A common approach involves bromination of a precursor (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate) to introduce reactive sites, followed by nucleophilic substitution with ethylamine derivatives. Optimization includes temperature control (0–5°C for bromination) and solvent selection (e.g., DMF for polar intermediates). Reaction yields improve with stoichiometric adjustments (1:1.2 molar ratio for nucleophiles) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts for ethyl (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) and methyl groups (δ 2.1–2.3 ppm). Aromatic protons in the pyrrolopyrimidine core appear at δ 7.0–8.5 ppm .
- HRMS : Use electrospray ionization (ESI) to confirm molecular weight (calc. for C9H13N5: 199.12 g/mol; observed m/z: 200.13 [M+H]+).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 20 min) ensure >95% purity .
Q. How does the compound react with common electrophiles or nucleophiles?
- Methodological Answer : The 4-amine group is reactive toward electrophiles (e.g., acyl chlorides, sulfonyl chlorides), forming amides or sulfonamides. The pyrrolopyrimidine core undergoes electrophilic substitution at the 5-position. For nucleophilic reactions (e.g., alkylation), use K2CO3 as a base in THF at 60°C. Monitor regioselectivity via TLC (silica gel, ethyl acetate/hexane) .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction : Separate polar impurities using dichloromethane/water (3:1).
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate:hexane (3:7) eluent.
- Recrystallization : Use ethanol/water (8:2) at −20°C to obtain high-purity crystals .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability. Fluorine substitution at the 6-position increases metabolic stability. Test derivatives in enzyme inhibition assays (e.g., kinase targets) using IC50 measurements. Computational docking (AutoDock Vina) predicts binding affinities to active sites .
Q. What computational methods are used to model the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Density functional theory (DFT) at the B3LYP/6-31G* level calculates electronic properties (HOMO-LUMO gaps) for redox potential predictions. Docking studies against X-ray crystallographic protein structures (PDB IDs) identify key hydrogen bonds and hydrophobic interactions .
Q. How can reaction mechanisms for pyrrolopyrimidine ring formation be elucidated under varying conditions?
- Methodological Answer : Use isotopic labeling (e.g., 15N-amine precursors) to track ring closure steps via NMR. Kinetic studies under acidic (HCl/EtOH) vs. basic (NaHCO3/DMF) conditions reveal rate-determining steps. LC-MS intermediates identify carbocation rearrangements or [1,3]-sigmatropic shifts .
Q. What are the trade-offs between homogeneous and heterogeneous catalytic systems in functionalizing this compound?
- Methodological Answer : Homogeneous catalysts (e.g., Pd(PPh3)4) improve selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but require rigorous purification. Heterogeneous catalysts (e.g., Pd/C) enable easier recovery but may reduce yield due to diffusion limitations. Compare turnover numbers (TON) and leaching via ICP-MS .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). HPLC monitors degradation products (e.g., hydrolysis of the amine group at pH < 3). Thermal gravimetric analysis (TGA) determines decomposition thresholds (>200°C). Store lyophilized samples at −80°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
